

A Technical Guide to 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1301987

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-hydroxybenzonitrile**, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications in research and industry, with a focus on providing actionable information for laboratory and development settings.

Physicochemical and Structural Properties

2-Fluoro-4-hydroxybenzonitrile, also known by its synonyms 4-Cyano-3-fluorophenol and 4-Hydroxy-2-fluorobenzonitrile, is a white to off-white crystalline solid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is a planar molecule where molecules are arranged in linear chains through weak intermolecular O-H···N hydrogen bonds.[\[4\]](#) The compound is soluble in methanol.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	82380-18-5	[1] [2] [5]
Molecular Formula	C ₇ H ₄ FNO	[1] [2] [6] [7]
Molecular Weight	137.11 g/mol	[2] [6] [7]
Appearance	White to almost white powder or crystals	[1] [2] [3]
Melting Point	121-127 °C	[1] [3] [8]
Purity (Assay)	≥98.0% (GC)	[1] [2] [8]

| Solubility | Soluble in Methanol | |

Table 2: Structural and Spectroscopic Identifiers

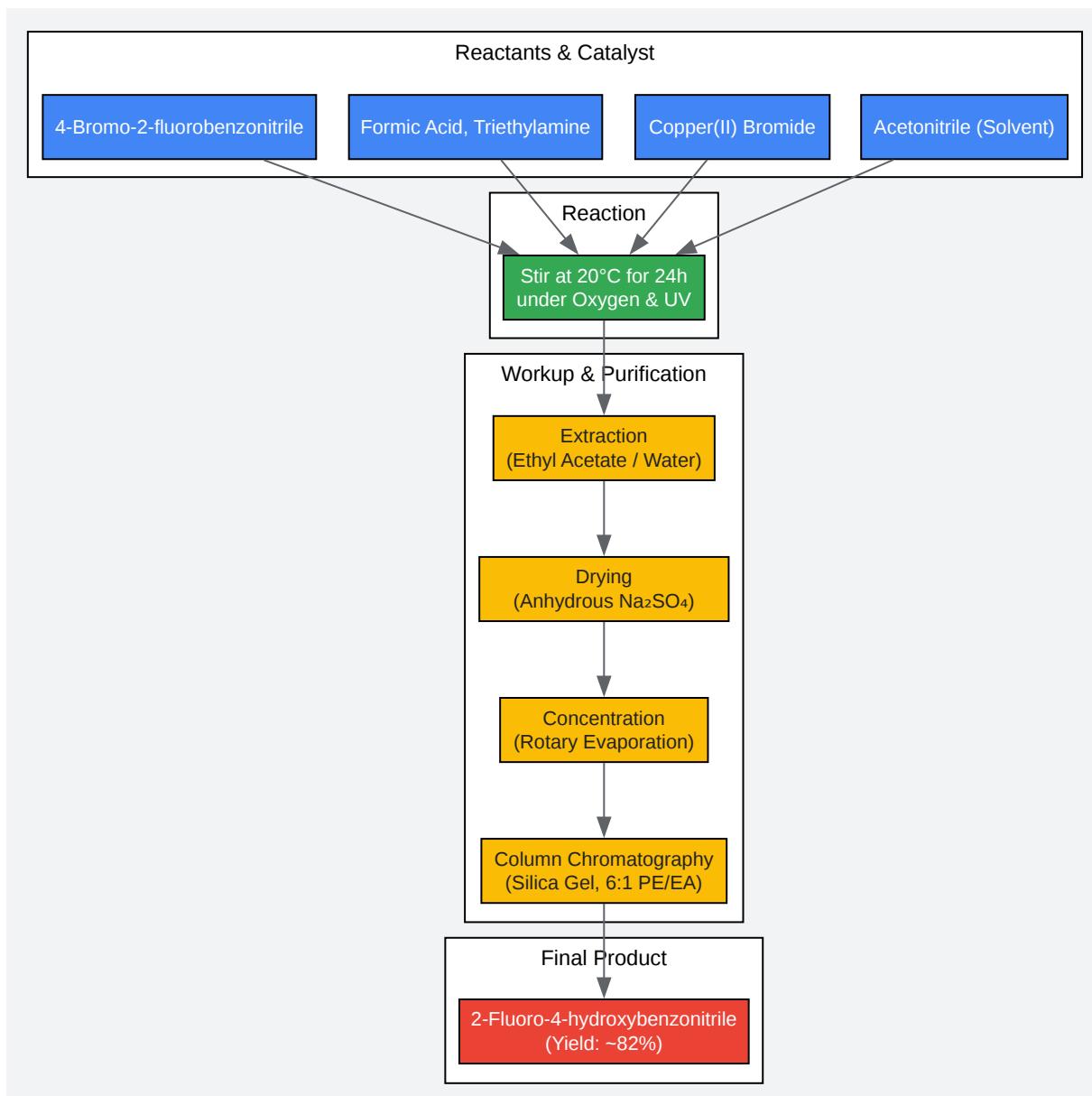
Identifier Type	Identifier	Source(s)
IUPAC Name	2-fluoro-4-hydroxybenzonitrile	[1] [6]
InChI Key	REIVHYDACHXPNH-UHFFFAOYSA-N	[1] [6]
SMILES	OC1=CC=C(C#N)C(F)=C1	[1] [8]
Spectroscopic Data	¹ H NMR, ¹³ C NMR, ¹⁹ F NMR, ATR-IR, MS, Raman spectra are available	[6] [9] [10]

| Crystal Structure | CCDC Number: 255476 [\[6\]](#) |

Synthesis and Experimental Protocols

The primary synthetic route reported for **2-Fluoro-4-hydroxybenzonitrile** involves the hydroxylation of a brominated precursor, 4-bromo-2-fluorobenzonitrile.[\[4\]](#)[\[11\]](#) This method is notable for its high yield and operation at room temperature.

This protocol describes a copper-catalyzed hydroxylation reaction under an oxygen atmosphere.

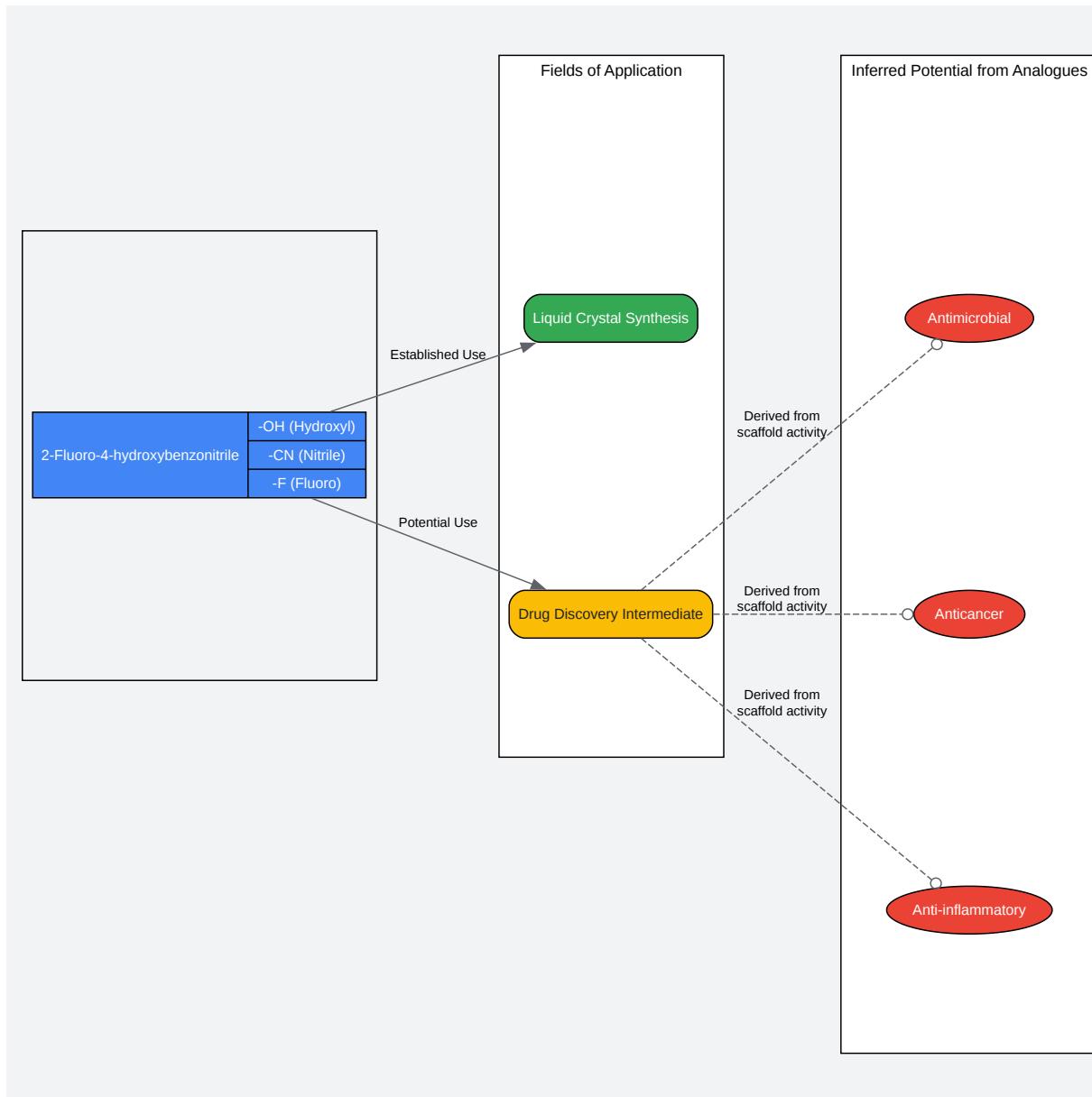

Materials and Reagents:

- 4-Bromo-2-fluorobenzonitrile (0.25 mmol)
- Copper(II) bromide (CuBr_2) (0.03 mmol)
- Triethylamine (0.25 mmol, 1.0 eq.)
- Formic acid (HCOOH) (0.75 mmol, 3.0 eq.)
- Acetonitrile (CH_3CN) (179 mmol)
- Deionized Water (H_2O)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Reaction Setup: To a suitable reaction flask, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol) at room temperature.
- Reaction Conditions: Stir the reaction mixture at room temperature (approx. 20 °C) for 24 hours under an oxygen atmosphere. The reaction may also be subjected to UV irradiation to facilitate the process.[\[11\]](#)
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

- **Workup and Extraction:** Upon completion, add 20 mL of water and 10 mL of ethyl acetate to the reaction mixture for extraction. Combine the organic phases.
- **Drying:** Dry the combined organic phase over anhydrous sodium sulfate.
- **Filtration and Concentration:** Filter the mixture and wash the filter cake with ethyl acetate (3 x 5 mL). Remove the solvent from the filtrate using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate (6:1) eluent system. This yields the target product, **2-fluoro-4-hydroxybenzonitrile**, with an approximate yield of 82%.[\[4\]](#)[\[11\]](#)


[Click to download full resolution via product page](#)

Workflow for the synthesis of **2-Fluoro-4-hydroxybenzonitrile**.

Applications in Research and Development

2-Fluoro-4-hydroxybenzonitrile is a valuable building block due to its trifunctional nature (hydroxyl, nitrile, and fluoro groups).

- Liquid Crystals: The compound is explicitly used as an intermediate in the synthesis of liquid crystals.[4][12] For example, it is a precursor for synthesizing 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.[4] The related 2-fluoro-4-hydroxybenzoic acid is also noted for its use in creating mesogens for liquid crystal displays.[13]
- Potential Biological Activity: While direct biological data for this specific molecule is limited in the search results, the hydroxybenzonitrile scaffold is known for various biological activities. Analogues have demonstrated antimicrobial, antifungal, and herbicidal properties.[14] The mechanism of action for such phenolic compounds often involves the disruption of the microbial cell membrane.[14][15] Furthermore, derivatives of hydroxybenzonitriles have been explored for potential anticancer and anti-inflammatory applications, suggesting that **2-Fluoro-4-hydroxybenzonitrile** could serve as a valuable starting material in medicinal chemistry and drug discovery programs.[15]

[Click to download full resolution via product page](#)

Relationship between molecular structure and its applications.

Safety and Handling

Proper handling of **2-Fluoro-4-hydroxybenzonitrile** is essential due to its hazardous properties. It is classified as harmful if swallowed, causes skin and serious eye irritation/damage, and is toxic to aquatic life with long-lasting effects.[\[6\]](#)[\[16\]](#)

Table 3: GHS Hazard Information

Classification	H-Statement	P-Statement (Examples)	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312	[6] [16]
Skin Irritation	H315: Causes skin irritation	P280	[16]
Eye Damage/Irritation	H318/H319: Causes serious eye damage/irritation	P280, P305+P351+P338	[6] [16]

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | P273, P391 |[\[6\]](#)[\[16\]](#) |

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (e.g., N95), chemical safety goggles or face shield, and impervious gloves.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[17\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. B21535.03 [thermofisher.com]
- 2. labproinc.com [labproinc.com]

- 3. 2-フルオロ-4-ヒドロキシベンゾニトリル | 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 | 東京化成工業株式会社 [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 82380-18-5 | CAS DataBase [m.chemicalbook.com]
- 6. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Fluoro-4-hydroxybenzonitrile, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Fluoro-4-hydroxybenzonitrile(82380-18-5)IR [chemicalbook.com]
- 11. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 13. ossila.com [ossila.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301987#2-fluoro-4-hydroxybenzonitrile-cas-number-82380-18-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com